molecular formula C9H12N2O2 B13005469 Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-5-carboxylate

Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-5-carboxylate

Cat. No.: B13005469
M. Wt: 180.20 g/mol
InChI Key: HRSFGYZRUHWSTB-UHFFFAOYSA-N
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Description

Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-5-carboxylate is a heterocyclic compound that features a fused ring system combining pyrrole and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by cyclization with a suitable aldehyde or ketone to form the fused pyrrole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo[1,2-b]pyrazole oxides, while reduction can produce dihydro derivatives .

Scientific Research Applications

Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-5-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate
  • 4H-Pyrrolo[1,2-b]pyrazole-2-carboxylic acid, 5,6-dihydro-, ethyl ester

Uniqueness

Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-5-carboxylate is unique due to its specific substitution pattern and the resulting electronic properties. This makes it particularly valuable in applications requiring precise molecular interactions, such as drug design and materials science .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-5-carboxylate

InChI

InChI=1S/C9H12N2O2/c1-2-13-9(12)7-5-8-3-4-10-11(8)6-7/h3-4,7H,2,5-6H2,1H3

InChI Key

HRSFGYZRUHWSTB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2=CC=NN2C1

Origin of Product

United States

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